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Compound Name: 2-Chloro-1-phenylbutan-1-one

Cat. No.: B081191 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Chloro-1-phenylbutan-1-one is an alpha-haloketone, a class of organic compounds

characterized by a halogen atom positioned on the carbon atom adjacent to a carbonyl group.

This structural motif imparts a high degree of reactivity, making it a valuable synthetic

intermediate in organic chemistry. The electrophilic nature of the carbon bearing the chlorine

atom allows for a variety of nucleophilic substitution reactions, rendering it a key building block

for the synthesis of more complex molecules, including heterocyclic compounds and potential

pharmaceutical agents. This technical guide provides a comprehensive review of the synthesis,

properties, and potential applications of 2-Chloro-1-phenylbutan-1-one, with a focus on

experimental protocols and data.

Physicochemical Properties
2-Chloro-1-phenylbutan-1-one, with the chemical formula C₁₀H₁₁ClO, is a halogenated

aromatic ketone.[1] Its fundamental properties are summarized in the table below.
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Property Value Reference

IUPAC Name 2-chloro-1-phenylbutan-1-one [1]

CAS Number 73908-29-9 [1]

Molecular Formula C₁₀H₁₁ClO [1]

Molecular Weight 182.64 g/mol [1]

Appearance

Expected to be a colorless to

light yellow liquid or low-

melting solid

Boiling Point
228-230 °C (for the parent

ketone, 1-phenylbutan-1-one)
[2]

Solubility

Insoluble in water; soluble in

common organic solvents like

alcohols, ethers, and acetone.

[2]

Synthesis of 2-Chloro-1-phenylbutan-1-one
The primary route for the synthesis of 2-Chloro-1-phenylbutan-1-one is the direct alpha-

chlorination of its precursor, 1-phenylbutan-1-one (butyrophenone). This reaction typically

proceeds via an enol or enolate intermediate under acidic or basic conditions. While a specific

detailed protocol for this exact compound is not extensively documented in readily available

literature, a representative procedure can be constructed based on general methods for the

synthesis of α-chloroketones.

Experimental Protocol: Alpha-Chlorination of 1-
Phenylbutan-1-one
This protocol is based on the general method for the chlorination of aryl ketones.

Materials:

1-Phenylbutan-1-one

Sulfuryl chloride (SO₂Cl₂) or Chlorine (Cl₂) gas
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An inert solvent (e.g., dichloromethane, chloroform, or diethyl ether)

A weak base for quenching (e.g., sodium bicarbonate solution)

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

In a well-ventilated fume hood, dissolve 1-phenylbutan-1-one in an equal volume of an inert

solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

Cool the mixture in an ice bath to 0-5 °C.

Slowly add a stoichiometric equivalent of the chlorinating agent (e.g., sulfuryl chloride)

dropwise to the stirred solution. The reaction is exothermic and the temperature should be

maintained below 10 °C.

After the addition is complete, allow the reaction mixture to stir at room temperature for

several hours, monitoring the progress by thin-layer chromatography (TLC).

Once the reaction is complete, slowly and carefully pour the mixture into a beaker containing

ice-cold water to quench the reaction.

Neutralize any remaining acid by the slow addition of a saturated sodium bicarbonate

solution until effervescence ceases.

Transfer the mixture to a separatory funnel and extract the organic layer.

Wash the organic layer sequentially with water and brine.

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).

Filter off the drying agent and remove the solvent under reduced pressure using a rotary

evaporator.

The crude product can be purified by vacuum distillation or column chromatography on silica

gel.
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Expected Yield: Yields for α-chlorination of aryl ketones can vary but are often in the range of

70-90%.

Spectroscopic Characterization
While a complete set of spectra for 2-Chloro-1-phenylbutan-1-one is not readily available in

the searched literature, the expected spectral data can be inferred based on its structure and

comparison with analogous compounds.

Spectroscopic Data Expected Values and Interpretation

¹H NMR

Aromatic protons (phenyl group): multiplet

around 7.4-8.0 ppm. Methine proton (-CHCl-):

triplet or doublet of doublets around 5.0-5.5

ppm. Methylene protons (-CH₂-): multiplet

around 2.0-2.5 ppm. Methyl protons (-CH₃):

triplet around 1.0-1.2 ppm.

¹³C NMR

Carbonyl carbon (C=O): peak around 190-200

ppm. Aromatic carbons: peaks in the range of

125-140 ppm. Methine carbon (-CHCl-): peak

around 60-70 ppm. Methylene carbon (-CH₂-):

peak around 25-35 ppm. Methyl carbon (-CH₃):

peak around 10-15 ppm.

IR Spectroscopy

Strong C=O stretching vibration around 1690-

1710 cm⁻¹. C-H stretching of the aromatic ring

around 3000-3100 cm⁻¹. C-H stretching of the

alkyl chain around 2850-3000 cm⁻¹. C-Cl

stretching vibration around 600-800 cm⁻¹.

Mass Spectrometry

Molecular ion peak (M⁺) at m/z 182, with a

characteristic M+2 peak at m/z 184 in an

approximate 3:1 ratio due to the ³⁵Cl and ³⁷Cl

isotopes. Fragmentation patterns would likely

show loss of Cl (m/z 147) and cleavage at the

carbonyl group.
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Chemical Reactivity and Synthetic Applications
The reactivity of 2-Chloro-1-phenylbutan-1-one is dominated by the presence of the

electrophilic α-carbon and the carbonyl group. It can undergo a variety of chemical

transformations, making it a versatile intermediate in organic synthesis.

Nucleophilic Substitution: The chlorine atom can be readily displaced by a wide range of

nucleophiles, including amines, alcohols, thiols, and carbanions. This allows for the

introduction of diverse functional groups at the α-position.

Favorskii Rearrangement: In the presence of a strong base, α-haloketones can undergo the

Favorskii rearrangement to form carboxylic acid derivatives.

Heterocycle Synthesis: 2-Chloro-1-phenylbutan-1-one can serve as a precursor for the

synthesis of various heterocyclic compounds, such as oxazoles, thiazoles, and imidazoles,

by reacting with appropriate binucleophilic reagents.

Key Reactions Product Classes

2-Chloro-1-phenylbutan-1-one

Nucleophilic Substitution

Nu:

Favorskii RearrangementBase

Heterocycle Synthesis

Binucleophile

α-Functionalized Ketones

Carboxylic Acid Derivatives

Heterocycles (Oxazoles, Thiazoles, etc.)

Click to download full resolution via product page

Synthetic utility of 2-Chloro-1-phenylbutan-1-one.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b081191?utm_src=pdf-body
https://www.benchchem.com/product/b081191?utm_src=pdf-body
https://www.benchchem.com/product/b081191?utm_src=pdf-body-img
https://www.benchchem.com/product/b081191?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b081191?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Biological Activity and Potential Applications in
Drug Development
While there is limited specific information on the biological activity of 2-Chloro-1-phenylbutan-
1-one itself, the α-haloketone structural motif is present in various compounds with known

biological activities. It is important to note that the high reactivity of α-haloketones can lead to

non-specific covalent modification of biological macromolecules, which can result in toxicity.

However, this reactivity can also be harnessed for therapeutic purposes, for example, in the

design of irreversible enzyme inhibitors.

Some chloro-containing compounds have demonstrated antimicrobial and antifungal

properties.[3][4][5][6][7][8][9][10] For instance, studies on other chlorinated molecules have

shown their potential to inhibit the growth of various bacterial and fungal strains, including

Candida species and Aspergillus flavus.[3][4][5][6][7] The presence of a chlorine atom can

influence the lipophilicity and electronic properties of a molecule, potentially enhancing its

ability to cross cell membranes and interact with biological targets.[10][11]

The potential mechanism of action for such compounds could involve the inhibition of essential

enzymes or disruption of cellular processes. However, without specific studies on 2-Chloro-1-
phenylbutan-1-one, any discussion of its biological role remains speculative. Further research

would be necessary to evaluate its bioactivity and toxicological profile.
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Logical relationships of the core structure to potential biological activities.

Conclusion
2-Chloro-1-phenylbutan-1-one is a reactive α-haloketone with significant potential as a

synthetic intermediate in organic chemistry. Its synthesis is readily achievable through the α-

chlorination of 1-phenylbutan-1-one. The compound's value lies in its ability to undergo various

chemical transformations, providing access to a wide range of more complex molecules. While

specific biological data for this compound is scarce, the general class of α-haloketones is of

interest in medicinal chemistry, albeit with considerations for their inherent reactivity and

potential toxicity. This technical guide serves as a foundational resource for researchers and

professionals in drug development, highlighting the known chemical properties and synthetic
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utility of 2-Chloro-1-phenylbutan-1-one and providing a framework for its potential exploration

in various scientific endeavors. Further investigation into its biological activities is warranted to

fully elucidate its potential as a pharmacologically active agent or a tool for chemical biology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b081191#literature-review-of-2-chloro-1-phenylbutan-
1-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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